molecular formula C14H9N5O4 B14492744 5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine CAS No. 63648-68-0

5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine

Cat. No.: B14492744
CAS No.: 63648-68-0
M. Wt: 311.25 g/mol
InChI Key: UJLDLVPNUCZRPI-UHFFFAOYSA-N
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Description

5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with 4-nitrobenzaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the desired imidazo[4,5-b]pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products

    Reduction: 5-Amino-2-[2-(4-aminophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine.

    Oxidation: 5-Nitroso-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also interfere with cellular signaling pathways, inhibiting the growth and proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-(4-nitrophenyl)benzofuran
  • 5′-Nitro-2′-(4-nitrophenyl)benzanilide

Uniqueness

Compared to similar compounds, 5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine exhibits unique electronic properties due to the presence of both nitro groups and the imidazo[4,5-b]pyridine core. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and fluorescent probes.

Properties

CAS No.

63648-68-0

Molecular Formula

C14H9N5O4

Molecular Weight

311.25 g/mol

IUPAC Name

5-nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C14H9N5O4/c20-18(21)10-4-1-9(2-5-10)3-7-12-15-11-6-8-13(19(22)23)17-14(11)16-12/h1-8H,(H,15,16,17)

InChI Key

UJLDLVPNUCZRPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC3=C(N2)C=CC(=N3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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